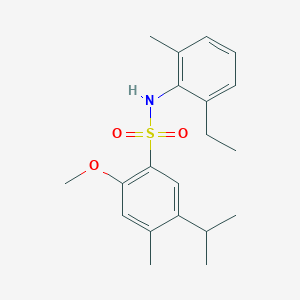

4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

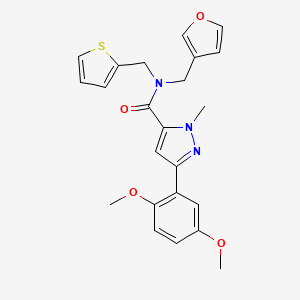

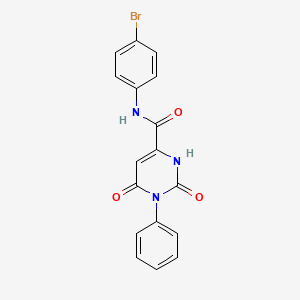

“4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide” is an organic compound with the molecular formula C17H13ClN2O2S. It belongs to the class of organic compounds known as benzenesulfonamides .

Molecular Structure Analysis

The molecular structure of “4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide” can be analyzed using spectroanalytical data. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

While specific chemical reactions involving “4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide” are not available, related compounds have been studied. For example, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been used in catalytic protodeboronation .Applications De Recherche Scientifique

Antitumor Activity

Benzothiazoles, including derivatives similar to 4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide, have been studied for their antitumor properties. For instance, 2-(4-Aminophenyl)benzothiazoles, which are structurally related, display potent and selective antitumor activity against various cancer cell lines. The mechanism of action of these benzothiazoles is thought to be novel and involves metabolism playing a central role, as drug uptake and biotransformation were observed in sensitive cell lines (Chua et al., 1999). Similarly, benzimidazole derivatives containing benzothiazole moiety have been synthesized and evaluated as anticancer agents, indicating the relevance of benzothiazole structures in antitumor research (Nofal et al., 2014).

Antibacterial Studies

Benzothiazole derivatives have also been studied for their antibacterial properties. N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes were synthesized and characterized. These compounds showed significant antibacterial activities against various microorganisms, including Escherichia coli and Staphylococcus aureus, compared to standard antibiotics like ciprofloxacin (Obasi et al., 2017).

Magnetic Resonance Imaging (MRI) Contrast Agents

Benzothiazole derivatives have been explored in the context of MRI contrast agents. A specific Gd-based MR contrast agent that binds to regions in the brain was synthesized using a compound derived from 4-benzothiazol-2-yl-phenylamine. This indicates the potential application of benzothiazole derivatives in enhancing MRI imaging, particularly in brain research (Saini et al., 2013).

Synthesis and Characterization of Benzothiazole Derivatives

Various methods have been developed for synthesizing benzothiazole derivatives. The synthesis, characterization, and evaluation of benzothiazole derivatives have been a significant area of research, contributing to understanding their potential applications in various fields (Takikawa et al., 1985).

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been reported to exhibit diverse biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Benzothiazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.

Biochemical Pathways

Benzothiazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways.

Result of Action

Given the diverse biological activities associated with benzothiazole derivatives , it can be inferred that this compound may have a broad range of molecular and cellular effects.

Propriétés

IUPAC Name |

4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2S/c1-9-13(18)7-8-14-15(9)19-17(23-14)20-16(22)12-5-3-11(4-6-12)10(2)21/h3-8H,1-2H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBMYJSSGGFHKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

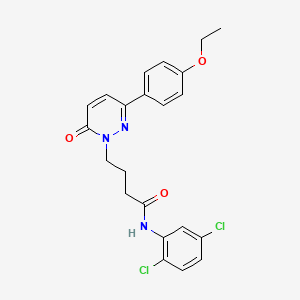

![1-(4-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2683689.png)

![Methyl 2-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate](/img/structure/B2683693.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2683699.png)

![3-[3-(3,6-Dibromocarbazol-9-yl)-2-hydroxypropyl]imidazolidine-2,4-dione](/img/structure/B2683700.png)

![{[6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl]methyl}(propan-2-yl)amine](/img/structure/B2683709.png)